molecular formula C9H10Cl2N4O B12282669 N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine

N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine

Cat. No.: B12282669
M. Wt: 261.10 g/mol
InChI Key: ONSSIMJINPLRLY-UHFFFAOYSA-N
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Description

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine typically involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with N,N-dimethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridin-4-ylboronic acid
  • 2,6-Dichloropyridine-4-carboxylic acid
  • N,N-Dimethylguanidine

Uniqueness

N’-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine is unique due to its specific combination of a dichloropyridine ring and a dimethylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10Cl2N4O

Molecular Weight

261.10 g/mol

IUPAC Name

2,6-dichloro-N-(N,N-dimethylcarbamimidoyl)pyridine-4-carboxamide

InChI

InChI=1S/C9H10Cl2N4O/c1-15(2)9(12)14-8(16)5-3-6(10)13-7(11)4-5/h3-4H,1-2H3,(H2,12,14,16)

InChI Key

ONSSIMJINPLRLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)NC(=O)C1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

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